2-Nitrofuran-3-carbaldehyde
Overview
Description
2-Nitrofuran-3-carbaldehyde is a heterocyclic organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. The presence of both a nitro group and an aldehyde group in the furan ring makes this compound a versatile intermediate in organic synthesis and medicinal chemistry .
Mechanism of Action
Mode of Action
2-Nitrofuran-3-carbaldehyde is a prodrug, meaning it is inactive until metabolized within the bacterial cell . The compound is converted into electrophilic intermediates by bacterial nitroreductases . These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and protein . This multi-target action makes the drug more resistant to the development of bacterial resistance .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in energy production and genetic material synthesis . By inhibiting the citric acid cycle, the compound disrupts the bacteria’s ability to produce energy . Additionally, by inhibiting the synthesis of DNA, RNA, and protein, the compound prevents the bacteria from replicating and producing essential proteins .
Pharmacokinetics
Nitrofuran compounds are generally known to be well-absorbed and distributed throughout the body . They are metabolized by bacterial nitroreductases and excreted in the urine
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication . By disrupting energy production and the synthesis of essential genetic material and proteins, the compound effectively kills the bacteria or inhibits their growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen-insensitive nitroreductases in the bacterial cell is crucial for the activation of the compound . Additionally, the continuous exposure of bacteria to nitrofuran compounds in various environmental compartments may lead to the development of resistance
Biochemical Analysis
Biochemical Properties
2-Nitrofuran-3-carbaldehyde interacts with various enzymes, proteins, and other biomolecules. The compound is synthesized from furfural by the action of a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . It is also obtained by hydrolysis of (5-nitrofuran-2-yl)methanediyl diacetate . The compound’s interactions with biomolecules are largely due to its nitro group, which confers antibacterial properties .
Cellular Effects
They also block the initiation of translation .
Molecular Mechanism
Nitrofurans are known to be prodrugs that are activated via reduction by type I oxygen-insensitive nitroreductases . This reduction results in reactive intermediates that inhibit bacterial ribosomes and other macromolecules .
Metabolic Pathways
Nitrofurans are known to inhibit several microbial enzyme systems, suggesting that they may interact with various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrofuran-3-carbaldehyde typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde, which can be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The key steps involve controlled nitration, purification, and isolation of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-Nitrofuran-3-carboxylic acid.
Reduction: 2-Aminofuran-3-carbaldehyde.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitrofuran-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
- 5-Nitrofuran-2-carbaldehyde
- 2-Acetyl-5-nitrofuran
- Methyl 5-nitrofuran-2-carboxylate
Comparison: 2-Nitrofuran-3-carbaldehyde is unique due to the position of its nitro and aldehyde groups, which confer distinct reactivity and biological activity compared to other nitrofuran derivatives. For example, 5-Nitrofuran-2-carbaldehyde has the nitro group at a different position, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
2-nitrofuran-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4/c7-3-4-1-2-10-5(4)6(8)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBVTFWXCLZIEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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